molecular formula C21H10O3 B14693847 9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione CAS No. 32529-95-6

9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione

Cat. No.: B14693847
CAS No.: 32529-95-6
M. Wt: 310.3 g/mol
InChI Key: LFCUVOBBXRSXRM-UHFFFAOYSA-N
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Description

9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by a fused ring system that includes a furan ring and multiple phenyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione typically involves a [4+2] cycloaddition reaction. One common method includes the reaction of phencyclone with maleic anhydride in refluxing benzene or toluene. The reaction is usually complete within 20-30 minutes, and the end product is isolated through standard purification techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The phenyl groups in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.

    Industry: It can be used in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics.

Mechanism of Action

The mechanism by which 9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione exerts its effects involves interactions with molecular targets and pathways within cells. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione is unique due to its specific arrangement of phenyl groups and the fused furan ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

32529-95-6

Molecular Formula

C21H10O3

Molecular Weight

310.3 g/mol

IUPAC Name

19-oxahexacyclo[14.5.1.02,15.03,8.09,14.017,21]docosa-1,3,5,7,9,11,13,15,17(21)-nonaene-18,20-dione

InChI

InChI=1S/C21H10O3/c22-20-18-14-9-15(19(18)21(23)24-20)17-13-8-4-2-6-11(13)10-5-1-3-7-12(10)16(14)17/h1-8H,9H2

InChI Key

LFCUVOBBXRSXRM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3C4=CC=CC=C4C5=CC=CC=C5C3=C1C6=C2C(=O)OC6=O

Origin of Product

United States

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